1-benzyl-N-(3-methylcyclopentyl)piperidin-4-amine
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Description
“1-benzyl-N-(3-methylcyclopentyl)-4-piperidinamine” is a chemical compound that is part of the organosilicon reagents . It is used in conjunction with aldehydes and ketones to form N-unprotected piperazines via photocatalic cross-coupling . It is well tolerated by heteroaromatic, aromatic, and aliphatic aldehydes, as well as structurally and stereochemically complex SLAP reagents .
Synthesis Analysis
The synthesis of this compound involves the use of Silicon Amine Protocol (SLAP) reagents . These reagents, in conjunction with aldehydes and ketones, form N-unprotected piperazines via photocatalytic cross-coupling . This product was introduced in collaboration with the Bode Research Group and provides a tin-free alternative to SnAP (tin amine protocol) reagents for piperazine synthesis .Molecular Structure Analysis
The molecular structure of “1-benzyl-N-(3-methylcyclopentyl)-4-piperidinamine” is complex. The empirical formula is C14H26N2Si . The CAS Number is 2168413-62-3 . The molecular weight is 250.46 .Chemical Reactions Analysis
The chemical reactions involving “1-benzyl-N-(3-methylcyclopentyl)-4-piperidinamine” are complex and involve several steps. The compound is used in conjunction with aldehydes and ketones to form N-unprotected piperazines via photocatalytic cross-coupling .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It should be stored at a temperature of -20°C . The compound is part of the organosilicon reagents .Safety and Hazards
The compound is classified as an eye irritant, skin irritant, and can cause respiratory system irritation . The safety pictograms associated with this compound are GHS07 . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Properties
IUPAC Name |
1-benzyl-N-(3-methylcyclopentyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-15-7-8-18(13-15)19-17-9-11-20(12-10-17)14-16-5-3-2-4-6-16/h2-6,15,17-19H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLTTIITCPZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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